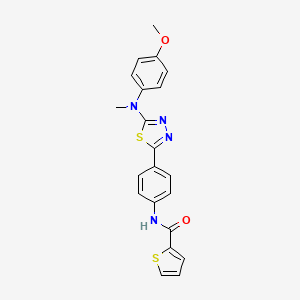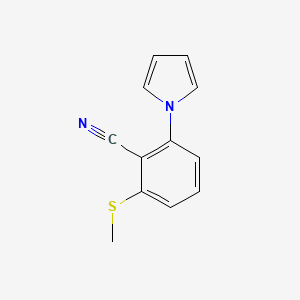
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile” is an organic compound containing a pyrrole ring, a benzenecarbonitrile group, and a methylsulfanyl group . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . Benzenecarbonitrile, also known as cyanobenzene or benzonitrile, is an aromatic organic compound with a cyano substituent on benzene . The methylsulfanyl group is a sulfur-containing functional group that consists of a sulfur atom bonded to a methyl group and a hydrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile” would likely be planar due to the conjugated system of the pyrrole and benzenecarbonitrile rings . The presence of the nitrogen in the pyrrole ring and the cyano group in the benzenecarbonitrile could result in interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrrole ring is electron-rich and could undergo electrophilic aromatic substitution . The cyano group could be hydrolyzed to form a carboxylic acid . The sulfur atom in the methylsulfanyl group is a potential site for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile” would depend on its exact structure. Factors that could influence its properties include its polarity, its solubility in various solvents, its melting and boiling points, and its spectral properties .Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Docking
A study on a closely related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, utilized FT-IR and FT-Raman spectroscopy for structural analysis. Density functional theory (DFT) was employed to optimize the molecule's structure, with findings consistent with XRD results. The study also reported on the compound's nonlinear optical properties and molecular electrostatic potential (MEP), indicating possible sites for electrophilic attack. Molecular docking suggested potential binding at the catalytic site of substrates, highlighting the compound's relevance as a chemotherapeutic agent (Haress et al., 2015).
Synthesis and Reactivity
Another investigation focused on the synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, showing the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives. This process demonstrates the compound's versatility in creating a range of chemical structures, which can be pivotal in the development of new materials or pharmaceuticals (Katritzky et al., 1995).
Novel Pyridine Derivatives
Research on novel pyridine and fused pyridine derivatives, starting from a related pyridine-carbonitrile compound, yielded a series of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings, indicating moderate to good binding energies with target proteins. The synthesized products exhibited antimicrobial and antioxidant activities, suggesting their potential for therapeutic use (Flefel et al., 2018).
Transfer Hydrogenation Catalysts
A study on 2-(pyridine-2-ylmethylsulfanyl)benzoic acid and its derivatives found that they are effective catalysts for transfer hydrogenation (TH) of carbonyl compounds in water, using glycerol as a hydrogen donor. This research highlights the compound's application in green chemistry and sustainable chemical processes (Prakash et al., 2014).
Safety and Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile”. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .
Direcciones Futuras
The future directions for research on “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile” would depend on its intended applications. If it’s a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety . If it’s a new reagent or catalyst, future research could involve testing its performance in various chemical reactions .
Propiedades
IUPAC Name |
2-methylsulfanyl-6-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODBOOBBGDNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1C#N)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

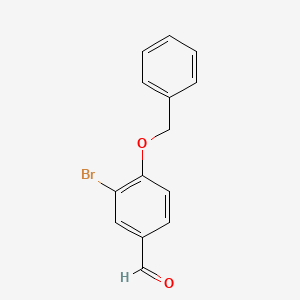
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)
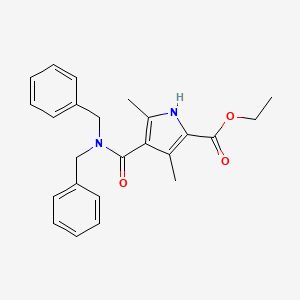
![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)
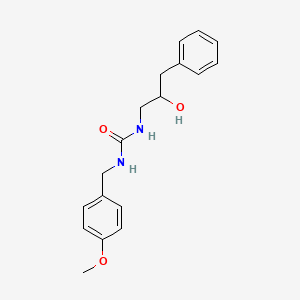
![Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate](/img/structure/B2967736.png)
![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)
![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)

![[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967746.png)
![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)
